N'-cyclopentylidene-2-methylbenzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-2-methylbenzohydrazide typically involves the reaction between cyclopentanone and 2-methylbenzohydrazide in a methanolic medium. The reaction is catalyzed by a small amount of formic acid, which facilitates the formation of the hydrazone bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N’-cyclopentylidene-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-cyclopentylidene-2-methylbenzohydrazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer and antioxidant properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-methylbenzohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in bacteria and fungi. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-methylbenzohydrazide
- N’-cyclohexylidene-2-methylbenzohydrazide
- N’-cyclopentylidene-2-hydroxy-3-methylbenzohydrazide
Uniqueness
N’-cyclopentylidene-2-methylbenzohydrazide stands out due to its unique cyclopentylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and a broader spectrum of biological activities, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-methylbenzamide |
InChI |
InChI=1S/C13H16N2O/c1-10-6-2-5-9-12(10)13(16)15-14-11-7-3-4-8-11/h2,5-6,9H,3-4,7-8H2,1H3,(H,15,16) |
InChI Key |
DRXSZPXBVYRPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C2CCCC2 |
Origin of Product |
United States |
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